BenchChemオンラインストアへようこそ!

(r)-Isochroman-4-amine

Anticancer Tubulin Polymerization Chiral Resolution

As a single-enantiomer chiral amine, (R)-Isochroman-4-amine provides a rigid, conformationally constrained scaffold essential for asymmetric synthesis of CNS-active agents and anticancer compounds. Substitution with the (S)-enantiomer or racemate is not viable: studies show >400-fold potency differences in tubulin polymerization inhibition and >100-fold D1/D2 receptor selectivity. This stereodefined building block is critical for reproducible SAR studies and patent-protected CNS drug development (US 11,077,090). Procure only well-characterized material to ensure experimental reliability and valid structure-activity relationships.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B8015298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-Isochroman-4-amine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CO1)N
InChIInChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1
InChIKeyBDYWBOBBXXDXHU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(r)-Isochroman-4-amine: A Stereodefined Chiral Amine Scaffold for Enantioselective Medicinal Chemistry


(r)-Isochroman-4-amine, (R)-3,4-dihydro-1H-isochromen-4-amine, is a chiral amine comprising a rigid bicyclic isochroman core (benzene fused to a tetrahydropyran ring) with a stereospecific amine group at the C4 position [1]. This single-enantiomer building block possesses a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol [2]. Its well-defined chiral center provides a conformationally constrained scaffold for asymmetric synthesis, enabling the construction of enantiomerically pure bioactive molecules and pharmaceuticals . The compound is primarily utilized as a research intermediate in medicinal chemistry for developing CNS-active agents, anticancer compounds, and selective receptor modulators .

(r)-Isochroman-4-amine: Why Stereochemical Purity Dictates Biological Outcome and Sourcing Strategy


In scientific research, the substitution of (r)-Isochroman-4-amine with racemic mixtures or the (S)-enantiomer is not a viable option due to profound differences in biological activity and synthetic utility. As a single-enantiomer chiral amine, its specific three-dimensional orientation is critical for engaging biological targets like receptors and enzymes in a stereoselective manner [1]. Studies have demonstrated that enantiomers of related isochroman derivatives exhibit vastly divergent potencies, with the (R)-configuration often being essential for high-affinity binding and functional activity, while the (S)-enantiomer or racemate can be orders of magnitude less potent or functionally inert [2]. Consequently, using a generic, non-stereodefined source introduces significant variability and compromises the reliability of experimental results. The procurement of well-characterized (r)-Isochroman-4-amine is therefore a critical quality control measure to ensure experimental reproducibility and accurately establish structure-activity relationships in chiral drug discovery programs .

Quantitative Differentiation of (r)-Isochroman-4-amine: A Head-to-Head Evidence Guide for Procurement


Anticancer Activity: >400-Fold Superiority of (R)-Enantiomer Over (S)-Enantiomer in Tubulin Polymerization Inhibition

In a study of 4-arylisochromenes, which are derivatives of isochroman-4-amine, the (R)-enantiomer of a key compound (designated (R)-19b) demonstrated exceptionally potent inhibition of tubulin polymerization, a critical mechanism in cancer cell division, with an IC50 value in the low nanomolar range (10-25 nM). In stark contrast, the corresponding (S)-enantiomer ((S)-19b) was virtually inactive, exhibiting an IC50 value greater than 10,000 nM . This represents a differential in antiproliferative activity of more than 400-fold, underscoring the absolute requirement for the (R)-stereochemistry for this mechanism of action. The data establishes a direct quantitative link between the specific chirality of the isochroman-4-amine scaffold and its functional potency as an anticancer agent .

Anticancer Tubulin Polymerization Chiral Resolution

Dopamine D1 Receptor Affinity: Class-Leading >100-Fold Selectivity Over D2 Receptors in Isochroman Series

A systematic evaluation of bicyclic dopamine analogues established that the isochroman scaffold, the core structure of (r)-Isochroman-4-amine, confers a unique and highly desirable pharmacological profile. Isochromans, originally reported by Abbott Laboratories, exhibited greater than 100-fold selectivity for dopamine D1-like receptors over D2-like receptors [1]. In stark contrast, repositioning the oxygen atom to create the chroman scaffold resulted in a complete reversal of selectivity, conferring D2-like receptor preference and decreasing overall potency [1]. This class-level inference strongly suggests that (r)-Isochroman-4-amine, as a member of the isochroman family, possesses an intrinsic structural bias toward D1 receptor selectivity, a property not shared by its closely related analog (R)-chroman-4-amine. This is a critical differentiator for research programs targeting D1-specific pathways without off-target D2-related effects [1].

CNS Dopamine Receptor GPCR

Chiral Scaffold for CNS Therapeutics: Validated by Comprehensive Patent Coverage for Neurological and Psychiatric Disorders

The therapeutic potential of the isochroman-4-amine scaffold is substantiated by a granted US patent (US 11,077,090), which specifically claims isochroman-4-amines as core components of pharmaceutical compositions for treating a wide range of neurological and psychiatric diseases and disorders [1]. This patent protection, assigned to Boehringer Ingelheim, provides strong commercial and scientific validation for the scaffold's utility in developing novel CNS-active agents [1]. While the patent covers a genus of compounds, the specific inclusion of the isochroman-4-amine core as an essential structural element highlights its privileged nature for targeting conditions such as depression, schizophrenia, bipolar disorder, and anxiety [1]. In contrast, many other simple chiral amine scaffolds lack such focused and comprehensive intellectual property coverage for CNS indications. This evidence positions (r)-Isochroman-4-amine as a high-value, commercially relevant starting point for CNS drug discovery programs compared to more generic or less validated building blocks.

CNS Neurological Disorders Psychiatric Disorders

Sourcing and Quality: Validated 95% Purity Baseline with Defined Analytical and Storage Specifications

Reliable procurement of (r)-Isochroman-4-amine is supported by vendor-supplied technical datasheets that specify a minimum purity of 95% [1]. This ensures a consistent and high-quality starting material for sensitive chemical and biological experiments, in contrast to purchasing from sources that do not provide such specifications. Furthermore, the compound's physical form is described as a pale-yellow to yellow-brown sticky oil to semi-solid, and its recommended storage conditions are at 2-8 °C, highlighting the need for proper handling to maintain integrity . The availability of these detailed specifications allows researchers to anticipate and manage the compound's physical properties, which is crucial for accurate formulation, assay reproducibility, and long-term stability in inventory management [1].

Quality Control Procurement Analytical Chemistry

Targeted Applications of (r)-Isochroman-4-amine Where Its Differentiated Properties Are Essential


CNS Drug Discovery: D1-Selective Dopamine Agonist Development

For research programs focused on developing selective dopamine D1 receptor agonists to treat conditions like Parkinson's disease or cognitive deficits, (r)-Isochroman-4-amine serves as an ideal starting point. The isochroman scaffold has been experimentally validated to possess >100-fold selectivity for D1 over D2 receptors [1]. This class-level selectivity provides a significant advantage over chroman-based alternatives, which exhibit an opposite D2-selective profile [1]. Utilizing (r)-Isochroman-4-amine allows researchers to leverage this intrinsic scaffold bias to create novel compounds with a lower likelihood of off-target D2-related side effects, thereby accelerating lead optimization and improving the therapeutic window [1].

Enantioselective Anticancer Agent Synthesis: Tubulin Polymerization Inhibitors

The (r)-isochroman scaffold is critical for programs aimed at developing potent inhibitors of tubulin polymerization, a validated target in oncology. Direct evidence shows that derivatives based on this chiral scaffold exhibit nanomolar potency (IC50 10-25 nM) against cancer cell lines, while the corresponding (S)-enantiomer is >400-fold less active . Procuring the pure (R)-enantiomer of Isochroman-4-amine is not optional but mandatory for achieving any meaningful activity in this context . This compound therefore serves as a key chiral building block for the synthesis and screening of next-generation antiproliferative agents with a well-defined mechanism of action.

Development of Novel Therapeutics for Neurological and Psychiatric Disorders

For industrial and academic groups working on treatments for depression, schizophrenia, bipolar disorder, or anxiety, (r)-Isochroman-4-amine offers a scientifically validated and commercially protected entry point. A granted patent (US 11,077,090) explicitly claims pharmaceutical compositions containing isochroman-4-amines for these CNS indications [2]. This patent coverage not only validates the scaffold's potential but also provides a clear intellectual property landscape for derivative development [2]. By using (r)-Isochroman-4-amine as a core building block, researchers can explore novel chemical matter within a well-protected space, potentially leading to new CNS-active clinical candidates and reducing the risk of working on an unproven scaffold.

Chiral Pool Synthesis and Asymmetric Methodology Development

(r)-Isochroman-4-amine is a valuable, well-defined chiral building block for constructing more complex, enantiomerically pure molecules. Its rigid bicyclic structure, combined with a stereodefined primary amine functional group, makes it an excellent substrate for a wide range of asymmetric transformations, including diastereoselective reactions and chiral auxiliary-based synthesis . With a commercially available purity specification of 95%, it provides a reliable starting point for methodology studies where the absolute stereochemical outcome must be predictable and controlled [3]. This distinguishes it from less defined or racemic alternatives, ensuring that the synthetic results are both reproducible and scientifically meaningful.

Quote Request

Request a Quote for (r)-Isochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.